Ethyl 3-Bromo-7-methylindole-1-carboxylate

Organic Synthesis Medicinal Chemistry Cross-Coupling

Standard unprotected indoles often fail in cross-coupling due to N-H side reactions. This C3-bromo, N1-ethyl carbamate-protected indole solves that pain point. - **C3 position**: Enables Suzuki-Miyaura arylations without protecting-group interference. - **N1 ethyl carbamate**: Orthogonal deprotection vs. Boc; stable during acid-labile steps. - **C7 methyl**: Quantifiable +0.4 XLogP increase for lipophilicity tuning. ≥97% purity. Stocked in research quantities. Immediate dispatch.

Molecular Formula C12H12BrNO2
Molecular Weight 282.13
CAS No. 1375064-43-9
Cat. No. B3027744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-Bromo-7-methylindole-1-carboxylate
CAS1375064-43-9
Molecular FormulaC12H12BrNO2
Molecular Weight282.13
Structural Identifiers
SMILESCCOC(=O)N1C=C(C2=CC=CC(=C21)C)Br
InChIInChI=1S/C12H12BrNO2/c1-3-16-12(15)14-7-10(13)9-6-4-5-8(2)11(9)14/h4-7H,3H2,1-2H3
InChIKeyHYBXWXSTGDLURK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Bromo-7-methylindole-1-carboxylate – Halogenated Indole Building Block


Ethyl 3-Bromo-7-methylindole-1-carboxylate (CAS 1375064-43-9) is a synthetically valuable, halogenated indole building block . Characterized by a C3 bromine substituent enabling versatile cross-coupling reactions and an N1 ethyl carboxylate protecting group, this compound provides a stable, protected intermediate for constructing more complex molecular architectures . It is available from multiple reputable vendors with a standard purity of ≥97%, making it a reliable choice for medicinal chemistry and drug discovery efforts .

C3 bromine Enables versatile Pd-catalyzed cross-coupling for C–C bond formation
N1 ethyl carbamate Protects indole nitrogen during reactions, preventing side pathways
Standard purity grade Supports reproducible synthetic outcomes and scale-up feasibility

Ethyl 3-Bromo-7-methylindole-1-carboxylate: Generic Substitution Limitations


Direct substitution with alternative bromoindoles is not straightforward and can compromise synthetic efficiency and yield . The specific combination of the N1 ethyl carbamate protecting group and the C7 methyl substituent is critical for modulating reactivity and stability. For instance, the presence or absence of an N-protecting group significantly influences the outcome of palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura couplings [1]. Careful selection of protecting groups is essential for optimal results, and using an unprotected analog may lead to side reactions or lower yields, impacting the feasibility and scalability of a synthetic route [2].

Unprotected analog
Lacks N-protection; may lead to N-arylation side reactions in Pd couplings, reducing yield
Non-methylated analog
Lower lipophilicity may shift SAR profile compared to C7-methyl target compound
Boc-protected analog
Acid-labile Boc group limits orthogonal deprotection flexibility in complex routes

Ethyl 3-Bromo-7-methylindole-1-carboxylate: Key Differentiators


N1-Protection Enables Selective Cross-Coupling

A key differentiator is the presence of the N1 ethyl carboxylate protecting group, which is absent in the direct analog 3-Bromo-7-methylindole (CAS 903131-21-5). This protection is not merely a structural feature; it is a functional requirement for achieving high yields in subsequent synthetic steps. Research has shown that the yields of Suzuki couplings involving indoles are critically dependent on whether the heterocycle is protected or not [1]. Unprotected indoles can undergo competing N-arylation or other side reactions, which are prevented when the nitrogen is protected as in the target compound. This allows for a more predictable and efficient synthesis of complex molecules [2].

N-Protection & Coupling
Class-level inference
N1 ethyl carbamate prevents N-arylation; yields higher coupling efficiency vs. unprotected 3-Bromo-7-methylindole
Supports predictable Suzuki coupling outcomes
Reported class advantage; validate in specific substrate scope
Organic Synthesis Medicinal Chemistry Cross-Coupling

C7-Methyl Substitution Modulates Lipophilicity

The target compound (CAS 1375064-43-9) possesses a distinct physicochemical profile compared to its non-methylated analog, Ethyl 3-Bromoindole-1-carboxylate (CAS 1375064-59-7). The addition of a single methyl group at the 7-position increases the calculated lipophilicity, as evidenced by a higher XLogP3 value . This difference is crucial in drug discovery, where lipophilicity is a key determinant of a molecule's solubility, membrane permeability, metabolic stability, and overall pharmacokinetic profile [1].

Lipophilicity (XLogP3)
Cross-study comparable
3.7 (target) vs 3.3 (non-methylated analog)
Δ +0.4
Provides distinct lipophilicity for SAR exploration
Calculated value; experimental confirmation recommended
Medicinal Chemistry Physicochemical Properties Drug Design

Ethyl Carbamate Offers Orthogonal Protection

The N1 ethyl carbamate protecting group on the target compound offers a significant strategic advantage over the widely used tert-butyloxycarbonyl (Boc) group found in 1-Boc-3-Bromo-7-methylindole (CAS 914349-39-6). While the Boc group is typically removed under acidic conditions (e.g., TFA), the ethyl carbamate is stable to acids but can be cleaved under basic or nucleophilic conditions. This 'orthogonal' protection strategy allows for selective deprotection of other acid-labile groups in a molecule while leaving the indole nitrogen protected, providing greater flexibility in complex synthetic route design .

Orthogonal Protection
Data to verify
Ethyl carbamate is acid-stable, base-labile vs Boc acid-labile, base-stable
Enables selective deprotection strategies
Class-level; verify compatibility with specific route
Organic Synthesis Protecting Group Strategy Medicinal Chemistry

Ethyl 3-Bromo-7-methylindole-1-carboxylate: Key Applications


Suzuki-Miyaura Coupling for Biaryl Synthesis

This compound is an ideal substrate for Suzuki-Miyaura cross-coupling reactions. Its N1-protected status, as highlighted in the evidence, mitigates the risk of unwanted side reactions common with unprotected indoles [1]. This allows chemists to reliably and efficiently introduce diverse aryl or heteroaryl groups at the C3 position to generate complex biaryl structures, which are common motifs in kinase inhibitors and other pharmaceutical agents. The protected nitrogen ensures a cleaner reaction profile, simplifying purification and improving the overall yield of the desired C3-arylated product .

Lipophilicity Optimization for Lead Compounds

In drug discovery programs, fine-tuning the physicochemical properties of a lead series is critical. The C7-methyl group on this building block provides a quantifiable 0.4-unit increase in XLogP3 compared to its non-methylated analog [2]. Researchers can utilize this compound to intentionally modulate the lipophilicity of a candidate molecule, which directly impacts key parameters such as solubility, cellular permeability, and metabolic clearance. This makes it a valuable tool for conducting structure-activity relationship (SAR) studies aimed at improving a drug candidate's pharmacokinetic profile [3].

Orthogonal Protecting Group Strategies

The ethyl carbamate group on this indole building block provides a distinct deprotection profile compared to other common protecting groups like Boc. This orthogonality is essential for complex synthetic routes where multiple protecting groups must be manipulated selectively . A researcher can, for instance, perform a Suzuki coupling at C3 and then deprotect an acid-labile silyl ether or Boc-protected amine elsewhere in the molecule, all while the indole nitrogen remains safely protected as the ethyl carbamate. This strategic flexibility simplifies the synthesis of highly functionalized pharmaceutical intermediates and reduces the total number of synthetic steps required [4].

Application
Selection Property
Validation Focus
Suzuki coupling for biaryl synthesis
N1-protected building block for C3 arylation
Selectivity and yield vs unprotected analog
Lead optimization SAR studies
C7-methyl group for higher lipophilicity
Impact on solubility, permeability, and metabolic stability
Multi-step synthetic routes
Ethyl carbamate as acid-stable, base-labile protection
Orthogonality with acid-sensitive groups

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